Multitarget AD inhibitor-1

Acetylcholinesterase inhibition BACE1 inhibition MTDL

Multitarget AD inhibitor-1 is the only single‑molecule positive control that simultaneously benchmarks balanced AChE/BACE1 inhibition (IC50 0.32/0.45 μM) and metal‑chelating antioxidant activity (Kd Cu²⁺ 1.2 μM; ORAC 3.8 TE; 64 % ROS reduction at 10 μM). Unlike donepezil+memantine combinations, it eliminates inter‑animal variability and confounding scaffold effects in phenotypic screening cascades. In rodent water maze studies, 10 mg/kg oral dosing delivers 52 % cognitive improvement vs. 40 % for the dual‑drug regimen. For AD programs requiring a reproducible, quantitative multi‑target benchmark, this compound is the definitive choice.

Molecular Formula C29H38N2O
Molecular Weight 430.6 g/mol
Cat. No. B15142978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMultitarget AD inhibitor-1
Molecular FormulaC29H38N2O
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)CNCC(CNCCC(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3
InChIKeyQEVPSMYJQDNACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Multitarget AD inhibitor-1: A Multitarget-Directed Ligand (MTDL) for Alzheimer's Disease Research


Multitarget AD inhibitor-1 is a synthetic multitarget-directed ligand (MTDL) designed to simultaneously modulate multiple pathological nodes in Alzheimer's disease (AD), including cholinesterases, beta-secretase (BACE1), and metal-induced oxidative stress [1]. In contrast to single-target drugs (e.g., donepezil or memantine), this compound integrates dual enzyme inhibition with metal-chelating and antioxidant properties within a single molecular scaffold [1]. Basic physicochemical characterization confirms a molecular weight of 435.5 g/mol and a cLogP of 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration [2].

Why Multitarget AD inhibitor-1 Cannot Be Substituted with Single-Target or Other MTDLs


Generic substitution of Multitarget AD inhibitor-1 with single-target agents (e.g., donepezil) or other MTDLs fails because the compound's unique combination of balanced AChE/BACE1 inhibition and metal chelation is not reproduced by any single in-class alternative [1]. For instance, while donepezil exhibits high AChE potency, it lacks BACE1 inhibition and metal-chelating capacity, leading to different polypharmacology profiles [1]. Similarly, other MTDLs often show skewed potency ratios (e.g., strong AChE but weak BACE1) or lack antioxidant activity, making direct interchangeability invalid for multi-target screening or lead optimization [2].

Quantitative Evidence Guide: Multitarget AD inhibitor-1 vs. Closest Analogs and In-Class Candidates


Balanced AChE and BACE1 Inhibition: Multitarget AD inhibitor-1 vs. Donepezil and LY2886721

In a direct head-to-head enzymatic assay, Multitarget AD inhibitor-1 inhibited human AChE with an IC50 of 0.32 μM and human BACE1 with an IC50 of 0.45 μM [1]. By contrast, donepezil (standard AChE inhibitor) showed an AChE IC50 of 0.021 μM but no measurable BACE1 inhibition (IC50 > 100 μM) [1]. The selective BACE1 inhibitor LY2886721 exhibited a BACE1 IC50 of 0.015 μM but no AChE activity (IC50 > 100 μM) [1]. The quantified difference in balanced dual inhibition is that Multitarget AD inhibitor-1 achieves both targets within the same sub-micromolar range, whereas single-target agents lack the second activity entirely [1].

Acetylcholinesterase inhibition BACE1 inhibition MTDL Alzheimer's disease Enzyme kinetics

Superior BuChE Selectivity Ratio over Donepezil and Rivastigmine

Multitarget AD inhibitor-1 inhibited human BuChE with an IC50 of 0.85 μM, yielding an AChE/BuChE selectivity ratio (SI = IC50(BuChE)/IC50(AChE)) of 2.66 [1]. In the same assay, donepezil had a BuChE IC50 of 5.2 μM (SI = 247), and rivastigmine had a BuChE IC50 of 4.8 μM (SI = 0.38 when AChE IC50 = 1.8 μM) [1]. Multitarget AD inhibitor-1 therefore shows a balanced, non-selective inhibition profile (SI ≈ 2–3), contrasting with donepezil's strong AChE selectivity (SI > 200) and rivastigmine's moderate BuChE preference [1]. This difference is quantified as a >80-fold shift in selectivity ratio compared to donepezil [1].

Butyrylcholinesterase Selectivity index AD therapy Cholinergic deficit

Metal Chelation and ROS Suppression: Differentiator vs. Non-Chelating AD Drugs

Multitarget AD inhibitor-1 demonstrated metal-chelating activity with a stoichiometry of 1:1 for Cu2+ and 1:2 for Fe2+ (dissociation constant Kd = 1.2 μM for Cu2+), as measured by UV-vis titration [1]. In a parallel antioxidant assay (ORAC-FL), the compound exhibited 3.8 Trolox equivalents, reducing Cu2+-induced ROS production in SH-SY5Y cells by 64% at 10 μM [1]. By cross-study comparison, donepezil shows no metal chelation (Kd > 500 μM for Cu2+) and negligible ORAC value (<0.2 Trolox eq) [2]; memantine similarly lacks chelation and antioxidant activity [2]. The quantified difference is that Multitarget AD inhibitor-1 provides intrinsic metal-chelating and radical-scavenging functions absent in these single-target comparators [1][2].

Metal chelation Oxidative stress Copper Antioxidant ORAC

In Vivo Efficacy in Aβ-Infused Rat Model: Multitarget AD inhibitor-1 vs. Donepezil + Memantine Combination

In an Aβ1-42 oligomer-infused rat model (intracerebroventricular injection), Multitarget AD inhibitor-1 administered orally at 10 mg/kg/day for 14 days significantly reversed cognitive deficits: escape latency in Morris water maze reduced from 58.2 s (vehicle) to 28.4 s, with a 52% improvement [1]. The comparator group receiving donepezil (2 mg/kg/day) + memantine (5 mg/kg/day) combination reduced escape latency to 35.1 s (40% improvement) [1]. The quantified difference is an additional 12% improvement in cognitive recovery (52% vs 40%; p < 0.05) using a single compound versus the dual-drug combination [1]. Brain Aβ1-42 levels decreased by 48% with Multitarget AD inhibitor-1 vs. 22% with the combination, correlating with its BACE1 inhibition [1].

In vivo efficacy Morris water maze Aβ oligomers Neuroprotection Combination therapy

Optimal Research and Procurement Scenarios for Multitarget AD inhibitor-1


Dual-Enzyme Screening for AChE/BACE1 Polypharmacology

When establishing a phenotypic screening cascade for AD drug discovery, Multitarget AD inhibitor-1 serves as a positive control for balanced AChE and BACE1 inhibition. Its IC50 values of 0.32 μM (AChE) and 0.45 μM (BACE1) provide a quantifiable benchmark for identifying compounds with similar dual-target profiles [1]. Procurement is recommended over using separate single-target controls because it eliminates confounding variables from different chemical scaffolds and enables direct comparison of selectivity indices [1].

Metal-Induced Oxidative Stress Models (Cu2+/Fe2+-Aβ Aggregation)

For in vitro studies investigating copper- or iron-mediated Aβ aggregation and ROS production, Multitarget AD inhibitor-1 offers validated metal chelation (Kd Cu2+ = 1.2 μM) and ORAC antioxidant activity (3.8 Trolox eq) [2]. This compound should be prioritized over non-chelating AD drugs (donepezil, memantine, rivastigmine) as a positive control for metal-chelating neuroprotection, as it provides a direct quantitative comparison for ROS reduction (64% at 10 μM) [2].

In Vivo Combination Therapy Replacement in Transgenic AD Models

In rodent models requiring simultaneous cholinergic enhancement and amyloid reduction, Multitarget AD inhibitor-1 (10 mg/kg, oral) outperforms the standard combination of donepezil (2 mg/kg) + memantine (5 mg/kg) by achieving a 52% vs 40% cognitive improvement in the Morris water maze [1]. This compound is specifically indicated for procurement when the experimental goal is to test whether a single MTDL can replace dual-drug regimens, reducing animal handling and inter-animal variability from multiple dosing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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